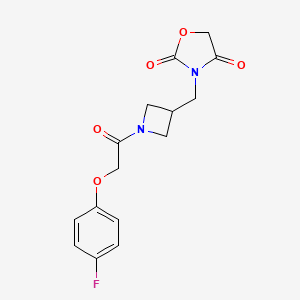

3-((1-(2-(4-Fluorophenoxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Description

3-((1-(2-(4-Fluorophenoxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a heterocyclic compound featuring an oxazolidine-2,4-dione core fused to an azetidine ring (a four-membered nitrogen-containing heterocycle). The azetidine moiety is substituted with a 2-(4-fluorophenoxy)acetyl group, which introduces electronegative and aromatic characteristics.

Properties

IUPAC Name |

3-[[1-[2-(4-fluorophenoxy)acetyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O5/c16-11-1-3-12(4-2-11)22-8-13(19)17-5-10(6-17)7-18-14(20)9-23-15(18)21/h1-4,10H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBQDTIAPBCUFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)COC2=CC=C(C=C2)F)CN3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(2-(4-Fluorophenoxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multiple steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

Introduction of the Fluorophenoxy Group: This step involves the reaction of the azetidine derivative with 4-fluorophenol in the presence of a suitable catalyst.

Formation of the Oxazolidine-2,4-dione Ring: The final step involves the cyclization of the intermediate compound to form the oxazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This may involve the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

Catalysis: It may serve as a ligand in catalytic systems.

Biology

Biological Probes: The compound can be used in the development of probes for biological studies.

Medicine

Drug Development:

Industry

Material Science: It can be used in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((1-(2-(4-Fluorophenoxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The fluorophenoxy group may enhance its binding affinity to certain enzymes or receptors, while the azetidine and oxazolidine rings contribute to its overall stability and reactivity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of azetidine-oxazolidinedione hybrids , which are structurally tailored for enhanced pharmacokinetic properties and target specificity. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Core Structure Influence :

- Oxazolidinediones (e.g., target compound) exhibit greater conformational flexibility compared to imidazolidinediones (e.g., C8), which have rigid, planar structures favoring π-π interactions .

- Sulfonyl-substituted derivatives (e.g., ) show higher polarity, likely improving solubility but reducing membrane permeability.

Substituent Effects: Fluorine: The 4-fluorophenoxy group in the target compound enhances electronegativity and metabolic stability compared to methoxy or methyl groups .

Biological Activity: Imidazolidinedione derivatives (e.g., C8) demonstrate CNS activity in molecular docking studies, attributed to their planar structure and acetylated side chains .

Biological Activity

3-((1-(2-(4-Fluorophenoxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a synthetic compound characterized by its unique structural features, including an azetidine ring and an oxazolidine-2,4-dione moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₅H₁₅FN₂O₅ |

| Molecular Weight | 318.30 g/mol |

| CAS Number | 2741926-27-0 |

Synthesis

The synthesis of this compound typically involves multi-step reactions:

- Formation of the Azetidine Ring : Achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Fluorophenoxy Group : This step involves reacting the azetidine derivative with 4-fluorophenol.

- Formation of the Oxazolidine Ring : The final cyclization step yields the oxazolidine-2,4-dione structure .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown effectiveness against various bacterial strains, including Staphylococcus spp. . The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of biofilm formation.

Anticancer Activity

Studies have demonstrated that compounds within the thiazolidine and oxazolidine classes can inhibit cancer cell proliferation. For example, thiazolidinone derivatives have been shown to induce apoptosis in cancer cell lines such as HeLa and MCF-7 . The proposed mechanism includes modulation of signaling pathways involved in cell survival and proliferation.

Case Studies

- Cytotoxicity Evaluation : In a study evaluating cytotoxicity against L929 normal cells, certain derivatives exhibited minimal toxicity while enhancing cell viability at specific concentrations. This suggests a favorable safety profile for further development .

- Antiproliferative Studies : Compounds similar to this compound were tested against various cancer cell lines, revealing significant growth inhibition compared to standard chemotherapeutic agents like irinotecan .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, thereby exerting therapeutic effects against cancer and bacterial infections.

- Cell Signaling Modulation : The compound could influence signaling pathways that regulate apoptosis and cell cycle progression in cancer cells.

Q & A

Basic: What synthetic routes are recommended for preparing 3-((1-(2-(4-Fluorophenoxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione?

Methodological Answer:

The compound can be synthesized via multi-step reactions involving:

- Step 1: Formation of the azetidine core by reacting 3-(aminomethyl)azetidine with 2-(4-fluorophenoxy)acetyl chloride under basic conditions (e.g., triethylamine in dry DCM) to yield the acetylated intermediate.

- Step 2: Cyclization with oxazolidine-2,4-dione using chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux (2–4 hours), analogous to methods used for related oxazolidine-diones .

- Purification: Recrystallization from DMF/ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient).

Key parameters to optimize include reaction temperature (80–100°C), molar ratios (1:1.2 for azetidine:acetyl chloride), and catalyst choice (e.g., NaHCO₃ vs. NaOAc). Monitor intermediates via TLC and confirm final product purity via HPLC (>95%).

Basic: How should this compound be characterized to confirm its structural integrity?

Methodological Answer:

Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy: ¹H/¹³C NMR to verify the azetidine methyl group (δ ~3.2–3.5 ppm), oxazolidine-dione carbonyls (δ ~170–175 ppm), and fluorophenoxy aromatic protons (δ ~6.8–7.2 ppm) .

- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calculated exact mass: ~407.12 g/mol).

- Elemental Analysis: Match experimental C, H, N percentages with theoretical values (e.g., C: 58.82%, H: 4.72%, N: 6.87%).

- Melting Point: Compare with literature values (e.g., 241–257°C for structurally similar oxazolidine-diones) .

Advanced: How can low yields during the cyclization step be addressed?

Methodological Answer:

Low yields in cyclization often arise from:

- Incomplete Activation of Reactants: Ensure anhydrous conditions and use activating agents like DCC (dicyclohexylcarbodiimide) to facilitate acetyl transfer.

- Side Reactions: Introduce a protecting group (e.g., tert-butoxycarbonyl, Boc) on the azetidine nitrogen to prevent unwanted nucleophilic attacks .

- Solvent Optimization: Replace DMF with THF or acetonitrile to reduce byproduct formation.

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization, as demonstrated in analogous oxadiazoline syntheses .

Validate improvements using reaction yield comparisons and kinetic studies (e.g., in situ FTIR to monitor carbonyl consumption).

Advanced: How can contradictions in reported bioactivity data be resolved?

Methodological Answer:

Contradictions may stem from:

- Structural Variants: Compare bioactivity of the free base vs. salt forms (e.g., tartrate salts in show enhanced solubility and potency in cancer models) .

- Assay Conditions: Standardize in vitro assays (e.g., IC₅₀ measurements) across cell lines (e.g., HeLa vs. MCF-7) under controlled pH and serum conditions.

- Metabolite Interference: Perform metabolite profiling (LC-MS/MS) to identify active/inactive derivatives affecting results .

- Computational Modeling: Use molecular docking to predict binding affinities to target proteins (e.g., kinases or GPCRs) and correlate with experimental data .

Advanced: What strategies are effective for confirming stereochemistry and crystal structure?

Methodological Answer:

- X-ray Crystallography: Grow single crystals via slow evaporation in ethanol/water (70:30). Resolve stereochemistry using Cu-Kα radiation (λ = 1.5418 Å) and refine structures with SHELXL .

- Circular Dichroism (CD): Compare experimental CD spectra with computed spectra (DFT calculations) for chiral centers in the azetidine and oxazolidine-dione moieties.

- Vibrational Spectroscopy: Assign stereospecific IR/Raman bands (e.g., C=O stretching at ~1750 cm⁻¹) to distinguish enantiomers .

Advanced: How can solubility and bioavailability be improved for in vivo studies?

Methodological Answer:

- Salt Formation: Synthesize hydrochloride or sodium salts via reaction with HCl/NaOH in methanol, as seen in tartrate salt preparations for related azetidine derivatives .

- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability, followed by enzymatic cleavage in vivo.

- Nanoformulation: Use liposomal encapsulation or PEGylation to increase aqueous solubility and prolong half-life .

Validate improvements via pharmacokinetic studies (e.g., Cmax and AUC measurements in rodent models).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.